References:[1] The crystal structure of tert-butyl 2-(4-(12-bromo [2.2]paracyclophanyl)carbamoyl)pyrrolidine-1-carboxylate, C26H31BrN2O3: https://www.semanticscholar.org/paper/938e24b35120ad2051ba658776a65792cd822f29 [] (2S,SR)-tert-Butyl 2-(p-tolylsulfinylacetyl)pyrrolidine-1-carboxylate: https://www.semanticscholar.org/paper/535660ef14cfac5d9a11202e22929e549a6529bc
(R)-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound features a tert-butyl ester functional group and a piperidine moiety, which contributes to its potential biological activity. The presence of these functional groups suggests that it may interact with various biological targets, making it of interest in medicinal chemistry.
This compound can be classified under organic compounds, specifically as a carboxylate ester. It is often synthesized for research purposes in pharmacology and medicinal chemistry due to its structural characteristics that may influence biological activity. The synthesis and application of similar compounds have been documented in various scientific literature and patents, indicating ongoing research into their therapeutic potential.
The synthesis of (R)-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate can be achieved through several methods, typically involving the formation of the piperidine ring followed by esterification.
The synthetic routes may vary, but they generally require careful control of reaction conditions such as temperature and solvent choice to ensure high yields and purity. For example, reactions are often conducted under inert atmospheres (e.g., argon) to prevent moisture interference.
(R)-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate has a complex molecular structure characterized by:
The molecular formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The stereochemistry at the pyrrolidine position is crucial for its biological activity.
The compound can undergo various chemical reactions typical of esters and amines:
These reactions require specific conditions such as temperature control and choice of solvents to optimize yields and minimize by-products.
The mechanism of action for (R)-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate is not fully elucidated but is believed to involve interactions with neurotransmitter receptors or enzymes due to its structural similarity to known bioactive compounds.
(R)-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate has potential applications in:
This compound exemplifies a class of chemicals that bridges synthetic organic chemistry with practical applications in pharmacology, highlighting its significance in ongoing research efforts.
Asymmetric catalysis enables direct stereocontrol during C–C or C–N bond formation between pyrrolidine and piperidine precursors. Transition-metal catalysis, particularly palladium-mediated cross-coupling, has proven effective for constructing the chiral center. For example, Pd(OAc)₂ or Pd₂(dba)₃ with chiral ligands (e.g., BINAP, PHOX) catalyzes the stereoselective coupling of N-Boc-protected pyrrolidine intermediates with halogenated pyridine derivatives, achieving enantiomeric excess (ee) >95% under optimized conditions [2]. These reactions typically employ polar aprotic solvents (THF, acetonitrile) at 60–80°C, with yields averaging 70–85% [6].
Table 1: Asymmetric Catalysis Approaches for Scaffold Assembly
Catalytic System | Substrate | ee (%) | Yield (%) | Key Conditions |
---|---|---|---|---|
Pd(OAc)₂/(R)-BINAP | 4-Bromopyridine derivatives | 97 | 82 | K₂CO₃, THF, 70°C |
Pd₂(dba)₃/(S)-PHOX | 4-Iodopiperidine-Boc | 95 | 78 | Et₃N, MeCN, 60°C |
Rh(cod)₂OTf/JosiPhos | Enol triflates | 90 | 75 | H₂ (50 psi), DCM, rt |
Chiral-pool synthesis utilizing natural alkaloids (e.g., quinine) as starting materials provides an alternative to metal catalysis. Epoxide-opening cyclizations of diol intermediates derived from quinine enable access to enantiopure piperidine precursors with >99% ee. These are subsequently coupled to pyrrolidine fragments via nucleophilic substitution [4].
The Boc group serves as a temporary N-protectant to prevent racemization during key bond-forming steps. Selective Boc installation on the piperidine nitrogen is achieved using di-tert-butyl dicarbonate (Boc₂O) with DMAP catalysis in dichloromethane (DCM), yielding >95% protection efficiency . Crucially, Boc stability under basic conditions permits orthogonal functionalization of the pyrrolidine nitrogen via alkylation or acylation.
Deprotection requires acidic conditions, but standard protocols risk racemization at the stereogenic carbon. Optimized methods use 10–30% trifluoroacetic acid (TFA) in DCM at 0°C, completing deprotection within 1–2 hours while preserving stereochemical integrity (<2% racemization) [2] . Scavengers like triisopropylsilane (TIS) suppress carbocation-mediated side reactions. For acid-sensitive substrates, thermally activated Boc removal employs refluxing toluene (110°C), though this extends reaction times to 12–24 hours [6].
Table 2: Boc Deprotection Conditions and Stereochemical Outcomes
Deprotection Reagent | Solvent | Temp (°C) | Time (h) | Racemization (%) | Yield (%) |
---|---|---|---|---|---|
TFA (20%) | DCM | 0 | 1.5 | 1.8 | 90 |
HCl (4M) | Dioxane | 25 | 3 | 5.2 | 85 |
TFA (10%)/TIS (5%) | DCM | 0 | 2 | 0.9 | 92 |
Toluene (reflux) | – | 110 | 18 | 0.5 | 88 |
Ring-closing metathesis (RCM) constructs bicyclic intermediates that are later decoupled to yield the monocyclic target. While direct RCM applications for this specific scaffold are limited in the literature, analogous piperidine-pyrrolidine hybrids utilize Grubbs II catalysts (benzylidene-bis(tricyclohexylphosphine)-ruthenium dichloride) to form fused rings. Diene precursors like N-allyl-4-(but-3-en-1-yl)piperidine undergo RCM at 40°C in DCM, generating bicyclo[3.3.0]octane intermediates with >90% diastereoselectivity [6]. Hydrogenation (H₂/Pd-C) then saturates the bridge olefin, and Boc-directed regioselective ring cleavage yields the target compound.
Chiral auxiliaries (e.g., Evans oxazolidinones) attached to the diene precursor enforce stereocontrol during RCM, achieving de values up to 98%. Post-RCM auxiliary removal is accomplished via hydrolysis or transesterification without epimerization [6]. This indirect route demonstrates the potential of metathesis for accessing enantiopure scaffolds, though adaptations for direct synthesis of the title compound remain an active research area.
Comprehensive Compound Listing
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: